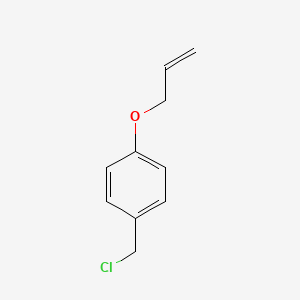

1-Allyloxy-4-chloromethyl-benzene

Description

1-Allyloxy-4-chloromethyl-benzene (IUPAC: 4-(chloromethyl)phenyl allyl ether) is a halogenated aromatic ether with the molecular formula C₁₀H₁₁ClO and a molecular weight of 182.64 g/mol. The compound features an allyloxy group (-O-CH₂-CH=CH₂) at the 1-position and a chloromethyl (-CH₂Cl) substituent at the 4-position of the benzene ring. This structure confers dual reactivity: the allyloxy group enables participation in pericyclic reactions (e.g., Claisen rearrangement), while the chloromethyl group acts as a versatile electrophilic site for nucleophilic substitution or further functionalization .

Synthetic routes typically involve allylation of 4-chloromethylphenol using allyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like acetone or acetonitrile . Characterization methods include ¹H/¹³C NMR, FT-IR, and HRMS, with the allyloxy group identified by characteristic vinyl proton signals (δ ~5.8–6.0 ppm) and the chloromethyl group by a singlet near δ ~4.6 ppm .

Properties

CAS No. |

32078-38-9 |

|---|---|

Molecular Formula |

C10H11ClO |

Molecular Weight |

182.64 g/mol |

IUPAC Name |

1-(chloromethyl)-4-prop-2-enoxybenzene |

InChI |

InChI=1S/C10H11ClO/c1-2-7-12-10-5-3-9(8-11)4-6-10/h2-6H,1,7-8H2 |

InChI Key |

VFYLEHMWKPEVTA-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)CCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physical Properties

The chloromethyl group distinguishes 1-allyloxy-4-chloromethyl-benzene from analogs with direct aryl-halogen bonds or alternative substituents. Key comparisons include:

Table 1: Structural and Physical Comparison

Key Findings:

Reactivity :

- The chloromethyl group in this compound is more reactive than aryl halides (e.g., -Cl or -Br in 1-allyloxy-4-chlorobenzene) due to the primary alkyl chloride’s susceptibility to nucleophilic attack .

- Nitro-substituted analogs (e.g., 1-(allyloxy)-4-chloro-2-nitrobenzene) exhibit reduced electrophilic aromatic substitution due to the electron-withdrawing nitro group .

Steric and Electronic Effects :

- Benzyloxy derivatives (e.g., 1-benzyloxy-4-chlorobenzene) show enhanced stability against thermal rearrangement compared to allyloxy analogs due to reduced orbital overlap between the benzyl group and the aromatic ring .

- Bis-chloropropoxy derivatives (e.g., 1,4-bis(3-chloropropoxy)benzene) demonstrate higher symmetry and melting points (339 K) due to intermolecular C–H···π interactions .

Synthetic Flexibility :

- Allyloxy groups are advantageous for generating conjugated dienes via Claisen rearrangement, whereas benzyloxy groups lack this capability .

- Chloromethyl groups enable facile derivatization into thiols, amines, or azides, making this compound a superior intermediate for pharmaceuticals or agrochemicals compared to aryl halides .

Spectral and Crystallographic Differences

- ¹H NMR : The allyloxy group’s vinyl protons (δ 5.8–6.0 ppm) and chloromethyl protons (δ ~4.6 ppm) are distinct from aryl-Cl protons (δ ~7.0 ppm) in analogs like 1-allyloxy-4-chlorobenzene .

- Crystal Packing : In 1-benzyloxy-4-chlorobenzene, near-coplanar benzene rings (dihedral angle: 3.4°) stabilize the structure via weak C–H···π interactions, whereas chloromethyl substituents may introduce torsional strain .

Preparation Methods

Williamson Ether Synthesis

The reaction of sodium phenoxide with allyl halides in polar aprotic solvents remains the gold standard. A representative procedure involves:

-

Conditions : 4-Chlorophenol (1 equiv), allyl bromide (1.2 equiv), K2CO3 (2 equiv) in acetone at reflux for 12–24 hours.

-

Yield : 98% for 1-allyloxy-4-chloro-benzene, demonstrating the method’s efficiency for electron-deficient phenols.

-

Mechanistic Insight : The base deprotonates phenol, generating a phenoxide ion that undergoes nucleophilic substitution with allyl bromide.

Catalytic Allylation

Recent advances employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems. For instance, allylation of 4-nitrophenol in toluene/water with NaOH achieves 95% yield in 4 hours.

Chloromethylation Techniques

Blanc Chloromethylation

The classical method involves:

-

Reagents : Formaldehyde (1.5 equiv), HCl gas (excess), ZnCl2 (10 mol%) in dichloroethane at 60°C.

-

Regioselectivity : The allyloxy group directs electrophilic substitution to the para position, with minor ortho byproducts (<5%).

-

Yield : 70–85% for this compound, contingent on strict moisture control.

Friedel-Crafts Alkylation

Alternative approaches utilize chloromethyl chloride and AlCl3 in dichloromethane at 0°C:

-

Advantages : Avoids gaseous HCl, simplifying handling.

-

Challenges : Competing oligomerization of chloromethyl chloride necessitates slow reagent addition.

One-Pot and Tandem Approaches

Reductive Chloromethylation

A novel pathway reduces preformed ketones to chloromethyl derivatives. For example, 5-bromo-2-chloro-4'-ethoxybenzophenone is reduced using triethylsilane and AlCl3 in dichloromethane, achieving 95% purity. Adapting this to allyloxy substrates could streamline synthesis.

Catalytic Innovations and Green Chemistry

Heterogeneous Catalysis

Gamma-alumina’s Lewis acidity promotes rearrangements without side reactions, as demonstrated in CN106673967B. Replacing ZnCl2 with γ-Al2O3 in chloromethylation could enhance catalyst recyclability.

Solvent Effects

-

Toluene vs. Dichlorobenzene : Toluene affords higher yields (88.2%) in rearrangement reactions due to improved substrate solubility.

-

Eliminating Acetonitrile : Avoiding acetonitrile in reductions prevents N-acetyl impurity formation, as shown in WO2015063726A1.

Comparative Analysis of Synthetic Routes

| Method | Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Allylation → Blanc | 2 | 70–85 | High regioselectivity | Requires HCl gas handling |

| Friedel-Crafts Alkylation | 1 | 60–75 | One-pot feasibility | Byproduct formation |

| Reductive Chloromethylation | 2 | 80–90 | High purity | Costly reagents |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Allyloxy-4-chloromethyl-benzene, and what reaction conditions are critical for achieving high yields?

- Methodological Answer: A robust synthesis involves palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling between 1-Allyloxy-2-bromo-4-methylbenzene and boronic acids under argon at 50°C for 24 hours yields derivatives with ~85% efficiency. Key parameters include catalyst loading (e.g., Pd(PPh₃)₄), ligand choice (e.g., phosphine ligands), and inert atmosphere maintenance to prevent side reactions .

Q. What analytical techniques are recommended for characterizing this compound and verifying its structural integrity?

- Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR (e.g., δ 69–70 ppm for allyloxy groups) confirm substituent positions and purity .

- X-ray Crystallography: Resolves crystal packing and intermolecular interactions (e.g., weak C–H⋯C forces stabilizing the lattice) .

- Melting Point Analysis: Validates crystallinity (e.g., 69–70°C for derivatives) .

Q. What safety protocols should be implemented when handling this compound in laboratory settings?

- Methodological Answer:

- Engineering Controls: Use closed systems or local exhaust ventilation to minimize inhalation exposure .

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., FFP3 masks) is advised if vapor forms .

- Emergency Measures: Install safety showers/eye-wash stations. For spills, neutralize with inert adsorbents and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize the Suzuki-Miyaura cross-coupling reaction parameters for synthesizing this compound derivatives?

- Methodological Answer:

- Catalyst Screening: Test Pd(OAc)₂ with bidentate ligands (e.g., XPhos) to enhance turnover.

- Temperature Gradients: Evaluate yields at 40–60°C; higher temperatures may reduce reaction time but risk decomposition.

- Solvent Optimization: Compare polar aprotic solvents (e.g., THF) versus alcohols (e.g., isopropanol) for solubility and reactivity .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data (e.g., NMR chemical shifts, reaction yields)?

- Methodological Answer:

- Iterative Refinement: Re-run experiments under controlled conditions to isolate variables (e.g., purity of starting materials).

- Hybrid DFT Calculations: Compare computed NMR chemical shifts (e.g., B3LYP/6-311+G(d,p)) with experimental data to identify discrepancies caused by solvent effects or crystal packing .

- Statistical Analysis: Apply ANOVA to assess significance of yield variations across replicate trials .

Q. How can researchers design and synthesize novel derivatives of this compound for applications in organic electronics?

- Methodological Answer:

- Functional Group Engineering: Introduce electron-withdrawing groups (e.g., -CF₃) via nucleophilic aromatic substitution to modulate electronic properties.

- Cross-Coupling Extensions: Use Sonogashira reactions to incorporate ethynyl groups (e.g., 4-ethynyl-1-(trifluoromethoxy)benzene) for conjugated systems in liquid crystals or OLEDs .

Q. What methodologies are employed to assess the acute toxicity and environmental impact of this compound in preclinical studies?

- Methodological Answer:

- GHS Classification: Follow EU CLP guidelines (Category 4 for acute toxicity via oral/dermal/inhalation routes) .

- Ecotoxicology Assays: Conduct Daphnia magna immobilization tests or algal growth inhibition studies to evaluate aquatic toxicity.

- Biodegradation Screening: Use OECD 301F (manometric respirometry) to assess persistence in environmental matrices .

Q. How does the crystal packing and intermolecular interactions of this compound derivatives influence their physicochemical properties?

- Methodological Answer:

- X-ray Analysis: Identify weak interactions (e.g., C–H⋯π, van der Waals) that enhance thermal stability or solubility. For example, coplanar benzene rings (dihedral angle <5°) improve π-π stacking in solid-state materials .

- Thermogravimetric Analysis (TGA): Correlate decomposition temperatures with intermolecular force strength .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.